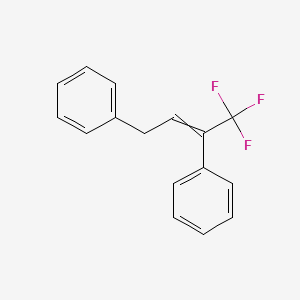
1,1'-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a butene backbone, which is further connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene typically involves the reaction of 4,4,4-trifluorobut-2-ene-1,3-diyl with benzene derivatives under specific conditions. One common method includes the use of trifluoroacetic acid and vinyl ethyl ether as starting materials, which are mixed with dichloromethane and pyridine at room temperature. The temperature is then controlled to -5°C, and trifluoroacetic acid is added dropwise .
Industrial Production Methods
For industrial production, a continuous synthesis method is often employed. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product system containing 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is then continuously extracted to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but contains an ethoxy group instead of benzene rings.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group and an alkyne instead of benzene rings and an alkene.
Propriétés
Numéro CAS |
821799-77-3 |
|---|---|
Formule moléculaire |
C16H13F3 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-4-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H13F3/c17-16(18,19)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
Clé InChI |
LZGYPKOHMGPMFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


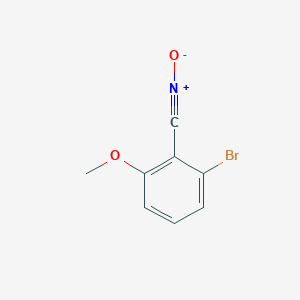
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)

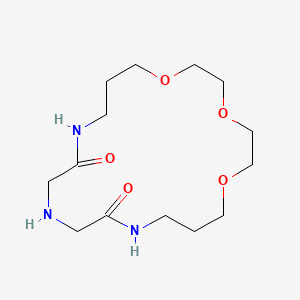
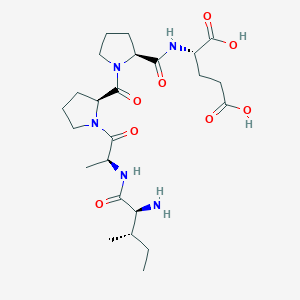
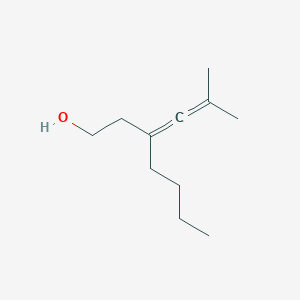
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)

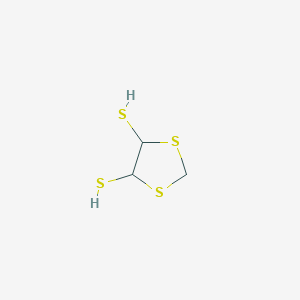
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
